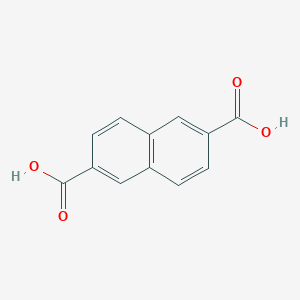

2,6-Naphthalenedicarboxylic acid

Descripción general

Descripción

Estos compuestos contienen un residuo de naftaleno con un carbono del anillo que lleva un grupo ácido carboxílico . Este compuesto es un sólido y se utiliza en diversas aplicaciones científicas e industriales.

Métodos De Preparación

La síntesis de 2,6-dicarboxinaftaleno se puede lograr a través de varios métodos. Un método común involucra la oxidación catalítica de alquilnaftalenos. Este proceso, sin embargo, requiere múltiples pasos y tiene baja selectividad . Otro método involucra la carbonilación oxidativa catalítica homogénea de naftaleno en soluciones de sales de paladio en presencia de un reoxidante . Los métodos de producción industrial incluyen la reacción de Henkel usando carboxilato de naftaleno monobásico o dibásico, y la oxidación de 2,6-dialquil naftaleno o 2-alquil-6-acil naftaleno .

Análisis De Reacciones Químicas

Oxidation of Dialkyl Naphthalenes

The most common method for synthesizing 2,6-naphthalenedicarboxylic acid is through the liquid-phase oxidation of dialkyl naphthalenes. The following are key aspects of this process:

-

Catalysts Used : The oxidation is typically catalyzed by a combination of cobalt (Co), manganese (Mn), and bromine (Br) salts. This catalyst system enhances the reaction efficiency and selectivity towards NDCA.

-

Reaction Conditions : The oxidation generally occurs in acetic acid as a solvent at temperatures ranging from 160°C to 210°C and under pressures of 2 to 4 MPa. The reaction is exothermic and requires careful control to avoid excessive by-product formation .

-

Yield : Under optimized conditions, yields of NDCA can reach up to 93% depending on the specific dialkyl naphthalene used and the reaction parameters .

Reaction Mechanism

The mechanism for the formation of NDCA involves several steps:

-

Formation of Acetoxyethyl Intermediates : Initial oxidation leads to the formation of acetoxyethyl groups from the ethyl substituents on the naphthalene ring.

-

Conversion to Carboxylic Acids : These intermediates are subsequently oxidized to form carboxylic acid groups, resulting in NDCA.

-

Side Reactions : Competing reactions can lead to by-products such as trimellitic acid and various substituted naphthoic acids. The presence of excess substrate can inhibit the chain reaction necessary for effective oxidation .

Comparative Yields and Conditions

Influence of Reaction Parameters

The following factors significantly impact the yield and purity of NDCA:

-

Concentration of Reactants : Higher concentrations can lead to increased side reactions and reduced yields. Maintaining optimal reactant concentrations is crucial for maximizing NDCA production .

-

Catalyst Composition : The synergistic effect observed with Co and Mn catalysts enhances both the rate and selectivity for NDCA formation while minimizing by-products like trimellitic acid .

-

Temperature Control : Operating at temperatures above 180°C can lead to excessive by-product formation and degradation of desired products. Optimal temperature management is essential for high yields .

Aplicaciones Científicas De Investigación

Synthesis of 2,6-Naphthalenedicarboxylic Acid

2,6-NDA is primarily synthesized through the oxidation of 2,6-dimethylnaphthalene (2,6-DMN). Various methods have been developed to enhance yield and purity:

- Liquid Phase Oxidation : This method utilizes molecular oxygen in the presence of catalysts such as cobalt and manganese. The process is efficient for large-scale production, yielding high-purity 2,6-NDA .

- Hydrolysis of 2,6-Dimethyl Naphthalene Dicarboxylate : An alternative approach involves hydrolyzing 2,6-dimethyl naphthalene dicarboxylate in an aqueous solution using aromatic polycarboxylic acids as catalysts to achieve high purity .

Applications in Polymer Production

Polyethylene Naphthalate (PEN) : 2,6-NDA serves as a crucial monomer in the synthesis of PEN, a high-performance polyester known for its excellent thermal stability and mechanical properties. PEN is used in various applications including:

- Packaging Materials : Due to its superior barrier properties against gases and moisture.

- Textiles : As a durable and lightweight fiber.

- Electrical Insulation : In electronic components due to its thermal resistance .

Metal-Organic Frameworks (MOFs)

2,6-NDA is employed in the synthesis of metal-organic frameworks (MOFs), which are materials characterized by their porous structures and high surface areas. These frameworks are utilized for:

- Gas Storage : Such as hydrogen and carbon dioxide capture.

- Catalysis : Providing active sites for various chemical reactions.

- Separation Processes : Enhancing the efficiency of gas separation technologies .

Case Study 1: High-Purity Production from Coal Tar Distillate

A novel method was developed to produce high-purity 2,6-NDA from coal tar distillate. This approach involved separating 2,6-DMN from coal tar followed by catalytic oxidation to yield crude 2,6-NDA. The process demonstrated significant improvements in yield and purity compared to traditional methods .

Case Study 2: Application in Bacterial Detection

Research has shown that 2,6-NDA can form coordination polymers with lanthanides such as terbium. These complexes exhibit luminescent properties useful for detecting bacterial spores, showcasing a unique application outside traditional chemical uses .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Production | Monomer for PEN | High thermal stability |

| Metal-Organic Frameworks | Used in MOF synthesis | High surface area for gas storage |

| Bacterial Detection | Luminescent complexes with lanthanides | Effective detection method |

Mecanismo De Acción

El mecanismo de acción del 2,6-dicarboxinaftaleno involucra su interacción con objetivos moleculares específicos, como la subunidad alfa de la hemoglobina y la subunidad beta de la hemoglobina . Estas interacciones pueden afectar la función de estas proteínas, aunque las vías y los efectos exactos aún están bajo investigación.

Comparación Con Compuestos Similares

El 2,6-dicarboxinaftaleno es único entre los ácidos naftaleno carboxílicos debido a su estructura específica y grupos funcionales. Compuestos similares incluyen otros ácidos naftaleno dicarboxílicos, como el 1,4-dicarboxinaftaleno y el 2,3-dicarboxinaftaleno . Estos compuestos comparten propiedades químicas similares, pero difieren en la posición de los grupos ácido carboxílico en el anillo de naftaleno, lo que puede influir en su reactividad y aplicaciones.

Actividad Biológica

2,6-Naphthalenedicarboxylic acid (NDCA) is a compound of significant interest in both industrial applications and biological research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is a dicarboxylic acid with two carboxyl groups attached to a naphthalene ring. It can be synthesized through various methods, including oxidation processes involving catalysts like manganese and cobalt, which have demonstrated high yields under optimized conditions . The compound is recognized for its utility in producing polymers and as a precursor for other chemical syntheses.

Antimicrobial Properties

Research has indicated that NDCA exhibits antimicrobial properties. A study highlighted its potential as an inhibitor of lactate dehydrogenase (LDH) in Babesia microti, a protozoan parasite responsible for human babesiosis. While NDCA showed modest inhibitory effects with an IC50 value of approximately 85 μM, it demonstrated selectivity over human LDH, suggesting its potential as a lead compound for developing targeted therapies against parasitic infections .

Cytotoxicity and Selectivity

In vitro cytotoxicity assays revealed that NDCA has a favorable selectivity index when tested against mammalian cell lines. The selectivity index (SI) indicates that the compound could potentially minimize adverse effects on human cells while targeting pathogenic organisms . This characteristic is crucial for drug development, as it suggests that NDCA may be developed into therapeutic agents with reduced toxicity.

Toxicological Studies

Toxicological evaluations have assessed the safety profile of NDCA. An acute inhalation toxicity study conducted on rats indicated that NDCA has low acute toxicity, with an LC50 value greater than 1.23 mg/L. Clinical observations during the study noted transient symptoms but no significant mortality or severe adverse effects . Furthermore, repeated dose toxicity studies showed no significant toxicological effects at various concentrations over extended periods, reinforcing the compound's safety for potential therapeutic use .

The biological activity of NDCA can be attributed to its ability to interact with specific proteins and enzymes within pathogens. For instance, its role as an inhibitor of LDH suggests that it disrupts metabolic pathways essential for the survival of certain parasites. By inhibiting LDH, NDCA may impair the energy production in these organisms, leading to reduced viability and growth .

Case Studies and Research Findings

Several studies have explored the efficacy of NDCA in various contexts:

- Antiparasitic Activity : In vitro tests demonstrated that NDCA effectively inhibited the growth of B. microti, showcasing its potential as an antiparasitic agent.

- Cytotoxicity Assessment : Comparative studies with other naphthalene derivatives revealed that NDCA has lower cytotoxicity towards mammalian cells than some of its analogs, making it a promising candidate for further development .

- Environmental Impact : Investigations into the environmental effects of NDCA indicate that it does not exhibit significant mutagenic properties in standard assays, suggesting a favorable environmental profile for industrial applications .

Propiedades

IUPAC Name |

naphthalene-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOHFPCZGPKIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029211 | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1141-38-4 | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-dicarboxynaphthalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-NAPTHALENEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3C4DYZ29O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main methods for synthesizing 2,6-NDCA?

A1: Several methods exist for 2,6-NDCA synthesis, including:

- Oxidation of Alkylnaphthalenes: This method, often employing 2,6-dimethylnaphthalene or 2,6-diisopropylnaphthalene, involves liquid-phase oxidation using air or molecular oxygen in the presence of catalysts like Co/Mn/Br systems. [, , , , , ]

- Henkel Carboxyl Transfer: This method utilizes isomerization and disproportionation reactions to convert other naphthalenecarboxylic acid isomers to 2,6-NDCA. [, , ]

- Oxidation of 2-Methyl-6-acetylnaphthalene: This route involves the oxidation of 2-methyl-6-acetylnaphthalene, offering a potential alternative synthesis pathway. []

Q2: What are the challenges associated with 2,6-NDCA production?

A2: Despite its importance, 2,6-NDCA production faces challenges such as:

- Purification: Crude 2,6-NDCA contains impurities that necessitate rigorous purification steps to meet quality standards for polymerization. []

- Cost-Effectiveness: Developing cost-effective synthesis routes is crucial for the wider adoption of 2,6-NDCA-based polymers. [, ]

Q3: Are there any continuous processes for 2,6-NDCA production?

A: Yes, continuous processes have been developed based on the air oxidation of 2,6-diisopropylnaphthalene, offering advantages in terms of efficiency and scalability. []

Q4: What is the molecular formula and weight of 2,6-NDCA?

A4: 2,6-NDCA has the molecular formula C12H8O4 and a molecular weight of 216.19 g/mol.

Q5: What spectroscopic techniques are used to characterize 2,6-NDCA?

A: Researchers employ techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction to characterize 2,6-NDCA and its derivatives. [, , , ]

Q6: What are the key properties of 2,6-NDCA that make it valuable?

A: 2,6-NDCA is valued for its highly symmetric structure and its ability to form high-performance polymers, such as polyethylene 2,6-naphthalate (PEN). [, ]

Q7: What are the applications of 2,6-NDCA-based polymers?

A7: PEN exhibits exceptional mechanical and chemical properties, thermal stability, and barrier properties, making it suitable for various applications, including:

- Films and Packaging: PEN films offer excellent barrier properties against gases, moisture, and UV light, finding use in food packaging and other protective films. [, , , ]

- Fibers: PEN fibers exhibit high strength, modulus, and heat resistance, making them suitable for industrial textiles and high-performance applications. [, , , ]

- Engineering Plastics: PEN's outstanding properties make it a viable alternative to polyethylene terephthalate (PET) in engineering applications requiring enhanced performance. [, , ]

Q8: Can 2,6-NDCA or its derivatives act as catalysts?

A: While 2,6-NDCA itself is not typically used as a catalyst, some studies explore the use of Metal-Organic Frameworks (MOFs) incorporating 2,6-NDCA as heterogeneous catalysts for organic reactions. For example, a Mg(II)-based MOF synthesized using 2,6-NDCA demonstrated catalytic activity in the production of 4H-pyrans. []

Q9: Have computational methods been used to study 2,6-NDCA?

A: Yes, computational studies have been employed to investigate the structure, properties, and reactivity of 2,6-NDCA. For example, Hirshfeld surface analysis and density functional theory (DFT) calculations have provided insights into intermolecular interactions and electronic properties. []

Q10: What are the environmental concerns related to 2,6-NDCA?

A10: As with many chemicals, the production and disposal of 2,6-NDCA and its derivatives raise environmental concerns. Research focuses on mitigating these impacts through strategies such as:

- Developing sustainable synthesis routes: Exploring greener alternatives for 2,6-NDCA production, such as using renewable resources or reducing hazardous waste. []

- Recycling and waste management: Developing efficient methods for recycling and managing waste generated during the production and disposal of 2,6-NDCA-based materials. []

Q11: Are there any biodegradable alternatives to 2,6-NDCA-based polymers?

A: Research into biodegradable polymers is ongoing. While 2,6-NDCA-based polymers themselves are not readily biodegradable, researchers are exploring the incorporation of biodegradable segments or additives to improve their end-of-life management. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.